molecular formula C11H9N3O2S B13712339 2-[(2-Nitropyridin-3-yl)thio]aniline

2-[(2-Nitropyridin-3-yl)thio]aniline

Katalognummer: B13712339
Molekulargewicht: 247.28 g/mol
InChI-Schlüssel: RUAGIEQBMLTNGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Nitropyridin-3-yl)thio]aniline is a chemical compound with the molecular formula C11H9N3O2S and a molecular weight of 246.27 g/mol . It is characterized by the presence of a nitropyridine group attached to a thioaniline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

The synthesis of 2-[(2-Nitropyridin-3-yl)thio]aniline typically involves the reaction of 2-nitropyridine-3-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Analyse Chemischer Reaktionen

2-[(2-Nitropyridin-3-yl)thio]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The thioaniline moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-[(2-Nitropyridin-3-yl)thio]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-Nitropyridin-3-yl)thio]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioaniline moiety can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

2-[(2-Nitropyridin-3-yl)thio]aniline can be compared to other similar compounds, such as:

    2-[(2-Nitrophenyl)thio]aniline: Similar structure but with a phenyl group instead of a pyridine ring.

    2-[(2-Nitropyridin-4-yl)thio]aniline: Similar structure but with the nitro group at a different position on the pyridine ring.

    2-[(2-Nitropyridin-3-yl)thio]phenol: Similar structure but with a phenol group instead of an aniline group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C11H9N3O2S

Molekulargewicht

247.28 g/mol

IUPAC-Name

2-(2-nitropyridin-3-yl)sulfanylaniline

InChI

InChI=1S/C11H9N3O2S/c12-8-4-1-2-5-9(8)17-10-6-3-7-13-11(10)14(15)16/h1-7H,12H2

InChI-Schlüssel

RUAGIEQBMLTNGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)SC2=C(N=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.